tert-Butyl 5-bromoindoline-1-carboxylate
Description
Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Modern Organic Chemistry and Medicinal Research
The bicyclic structures of indole and its reduced form, indoline, are foundational motifs in chemistry and pharmacology. They are recognized as "privileged structures" because of their recurring presence in a vast number of biologically active compounds, which enables them to interact with a wide array of biological targets. tandfonline.comnih.gov This versatility has made them a major focus of research for decades, leading to the development of numerous therapeutic agents. nih.govanaxlab.com
The indole nucleus is a ubiquitous component of molecules produced by nature, including plants, animals, and marine organisms. anaxlab.comtcichemicals.com A prime example is the essential amino acid Tryptophan, which serves as a biosynthetic precursor to a variety of metabolites, including the neurotransmitter Serotonin (B10506) and the hormone Melatonin (B1676174). tcichemicals.comresearchgate.net The structural and functional versatility of the indole scaffold has been leveraged by medicinal chemists to design a multitude of synthetic drugs with diverse pharmacological activities. nih.govresearchgate.net
Compounds containing the indole or indoline core are used to treat a wide range of conditions, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. nih.govmdpi.com This broad utility stems from the ability of the indole ring to mimic the structure of peptides and bind to various receptors and enzymes. tcichemicals.com The indoline structure, in particular, provides a three-dimensional framework that is of high interest for drug discovery. nih.gov
| Compound Name | Scaffold | Class/Function |
| Tryptophan | Indole | Essential Amino Acid |
| Serotonin | Indole | Neurotransmitter |
| Indomethacin | Indole | Non-steroidal anti-inflammatory drug (NSAID) tandfonline.com |
| Sunitinib | Indoline | Anti-cancer agent (Kinase inhibitor) mdpi.com |
| Vincristine | Indole | Anti-tumor agent (Tubulin polymerization inhibitor) tcichemicals.com |
The introduction of a halogen atom, such as bromine, onto an indoline or indole scaffold is a critical strategy in synthetic organic chemistry. Halogenated organic compounds are highly valuable intermediates, primarily because the halogen provides a predictable site for further chemical modification. The presence of a bromine atom on the aromatic ring of an indoline derivative profoundly influences its synthetic utility by creating a reactive site for transition-metal-catalyzed cross-coupling reactions.
These reactions, which include the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A bromo-indoline can thus be coupled with a wide variety of other molecules (like boronic acids, alkenes, or amines) to construct more elaborate and diverse molecular architectures. This capability is essential for generating libraries of novel compounds for drug discovery programs, where systematic structural modifications are needed to optimize biological activity. mdpi.com Furthermore, halogenation can itself have a significant effect on the biological activity of the final molecule.
Overview of the Research Landscape Surrounding tert-Butyl 5-bromoindoline-1-carboxylate
The research landscape for this compound is primarily that of a specialized chemical intermediate used in the synthesis of high-value compounds, particularly for pharmaceutical research. Its utility is defined by the specific functions of its constituent parts: the indoline scaffold, the reactive bromine atom at the 5-position, and the Boc protecting group on the nitrogen.
This compound serves as a key precursor for creating other important synthetic intermediates. A notable application is in the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. tandfonline.com This transformation, known as a Miyaura borylation, replaces the bromine atom with a boronate ester group. The resulting boronate-containing indoline is a highly valuable reagent for Suzuki cross-coupling reactions, which is one of the most widely used methods for constructing new carbon-carbon bonds.
The conversion of the bromo-indoline to the indoline-boronate highlights its role as a foundational building block. By first installing the boronate ester, chemists can then use the Suzuki reaction to attach a vast array of different chemical fragments to the 5-position of the indoline ring, enabling the systematic development of new molecules with potential therapeutic applications. tandfonline.com This two-step process (borylation followed by cross-coupling) demonstrates the strategic importance of this compound as a starting point for molecular diversification.
Table of Reaction: Miyaura Borylation
| Starting Material | Reagents | Product | Purpose of Transformation |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261732-38-1 | |
| Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261732-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tert Butyl 5 Bromoindoline 1 Carboxylate
Strategies for the Construction of the Indoline (B122111) Ring System
The formation of the indoline core is a critical step in the synthesis of the target molecule. Common approaches begin with a pre-existing indole (B1671886) structure, which is then reduced to the corresponding indoline.
A prevalent method for the synthesis of the indoline ring system involves the reduction of an appropriate indole precursor. In the context of preparing tert-butyl 5-bromoindoline-1-carboxylate, the synthesis often commences with 5-bromoindole (B119039). The reduction of the electron-rich pyrrole (B145914) ring of the indole nucleus can be achieved through various reducing agents. One effective method utilizes sodium cyanoborohydride (NaBH3CN) in an acidic medium, such as glacial acetic acid. tandfonline.com
The reaction proceeds by dissolving 5-bromoindole in glacial acetic acid, followed by the careful addition of sodium cyanoborohydride at a controlled temperature, typically between 0 and 5°C. tandfonline.com After the initial reaction at low temperature, the mixture is allowed to warm to room temperature to ensure the completion of the reduction. tandfonline.com This method is favored for its selectivity, as sodium cyanoborohydride is a milder reducing agent than sodium borohydride (B1222165) and is particularly effective for the reduction of iminium ions that form under acidic conditions. interchim.frmasterorganicchemistry.comyoutube.com
Table 1: Reduction of 5-Bromoindole to 5-Bromoindoline (B135996) tandfonline.com
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|
| 5-Bromoindole | Sodium cyanoborohydride | Glacial Acetic Acid | 0-5°C to room temp. | 2 hours | 5-Bromoindoline |
An alternative pathway involves the hydrogenation of indole to indoline first, followed by subsequent protection and bromination steps. This initial hydrogenation can be carried out using a metal catalyst under low-temperature and low-pressure conditions. wipo.int
The secondary amine of the indoline ring is nucleophilic and can interfere with subsequent reactions, such as bromination. To prevent side reactions and to modulate the reactivity of the aromatic ring, a protecting group is introduced. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org
The introduction of the Boc group onto the nitrogen of 5-bromoindoline is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O). sigmaaldrich.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent like dichloromethane (B109758) or methanol. sigmaaldrich.comluc.edu The base serves to deprotonate the indoline nitrogen, increasing its nucleophilicity towards the Boc anhydride. The reaction is generally efficient and proceeds under mild conditions. sigmaaldrich.com
Table 2: N-Boc Protection of 5-Bromoindoline
| Reactant | Reagent | Base (optional) | Solvent | Product |
|---|---|---|---|---|
| 5-Bromoindoline | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine / DMAP | Dichloromethane / Methanol | This compound |
An alternative synthetic route involves the protection of indole followed by reduction and then bromination, or protection of indole followed by bromination and then reduction. However, a more direct approach to this compound can be the bromination of N-Boc indoline. The regioselectivity of the bromination is crucial for the successful synthesis of the target compound. The directing effects of the substituents on the indoline ring play a significant role in determining the position of bromination.
In N-Boc indoline, the nitrogen atom is part of an amide-like functional group, which is an ortho-, para-director. This directing effect, combined with the activating nature of the alkyl portion of the fused ring system, favors electrophilic substitution at the C5 position of the benzene (B151609) ring.
A common reagent for this electrophilic aromatic substitution is N-Bromosuccinimide (NBS). nih.govnih.gov The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions. The use of NBS provides a source of electrophilic bromine for the substitution reaction. bohrium.com
Table 3: Regioselective Bromination of N-Boc Indoline
| Reactant | Reagent | Expected Major Product |
|---|---|---|
| tert-Butyl indoline-1-carboxylate | N-Bromosuccinimide (NBS) | This compound |
Electrochemical Synthesis Methods for Bromoindolines
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. These methods can generate reactive species in situ, often avoiding the need for harsh reagents. The electrochemical synthesis of bromoindolines can be approached through the electrochemical generation of a brominating agent. researchgate.net
While specific protocols for the direct electrochemical synthesis of this compound are not extensively detailed in the provided context, the general principle involves the anodic oxidation of a bromide source to generate an electrophilic bromine species. This species can then react with the N-Boc indoline substrate to yield the desired brominated product. This approach has the potential to offer high selectivity and avoids the use of stoichiometric amounts of chemical oxidants.
Optimization of Synthetic Pathways for Improved Yield and Selectivity
The optimization of the synthetic pathway to this compound is essential for its efficient and cost-effective production. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.
For the reduction of 5-bromoindole, while sodium cyanoborohydride is effective, alternative reducing agents such as sodium triacetoxyborohydride (B8407120) can be considered to avoid the potential generation of toxic cyanide byproducts. interchim.frmasterorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) in catalytic hydrogenation is also a critical factor that can be tuned to maximize the yield of the indoline product and minimize side reactions. mdpi.comsemanticscholar.org
In the N-Boc protection step, the choice of base and solvent can influence the reaction rate and yield. Optimization of the stoichiometry of Boc anhydride is also important to ensure complete protection without the need for difficult purification to remove excess reagent. sigmaaldrich.com
For the regioselective bromination, controlling the reaction temperature and the rate of addition of the brominating agent can be crucial in maximizing the yield of the desired C5-bromo isomer and minimizing the formation of other isomers. The choice of solvent can also play a role in the selectivity of the bromination reaction. nih.gov
Chemical Reactivity and Transformational Chemistry of Tert Butyl 5 Bromoindoline 1 Carboxylate
Reactions Involving the Bromine Moiety at the C5 Position
The bromine atom attached to the benzene (B151609) portion of the indoline (B122111) ring is a key functional handle for a variety of chemical transformations. Its presence allows for the introduction of diverse substituents through both nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov
The indoline ring system is inherently electron-rich, which generally disfavors the classical SNAr mechanism. The Boc-protecting group is only weakly electron-withdrawing, providing insufficient activation for the reaction to occur under mild conditions. youtube.com Consequently, forcing conditions, such as high temperatures and the use of highly reactive nucleophiles, are often necessary to drive these substitutions. While specific examples for tert-butyl 5-bromoindoline-1-carboxylate are not extensively documented, analogous transformations on related bromo-indole derivatives suggest that reactions with nucleophiles like sodium azide (B81097) or potassium cyanide would require high temperatures in polar aprotic solvents. Such attempts on the indoline substrate may face challenges, including potential side reactions or failure to proceed, making cross-coupling reactions a more favorable and widely used strategy. atlanchimpharma.com
| Nucleophile | Potential Conditions | Expected Product |
| Sodium Azide (NaN₃) | High Temperature (e.g., >100°C), DMF | tert-Butyl 5-azidoindoline-1-carboxylate |
| Potassium Cyanide (KCN) | High Temperature (e.g., >120°C), DMF, Cu(I) catalysis | tert-Butyl 5-cyanoindoline-1-carboxylate |
| Sodium Methoxide (NaOMe) | High Temperature, High Pressure (Bucherer-type) | tert-Butyl 5-methoxyindoline-1-carboxylate |
Transition-metal catalysis, particularly with palladium, has revolutionized the formation of bonds to aryl halides, offering a mild and highly efficient alternative to SNAr. wikipedia.org The C5-bromo position of this compound is an excellent substrate for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Carbon-Carbon Bond Formation:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is one of the most robust and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. organic-chemistry.orglibretexts.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. The reaction is typically catalyzed by palladium complexes in the presence of a copper(I) co-catalyst. organic-chemistry.org Copper-free conditions have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov
Carbon-Heteroatom Bond Formation:
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orglibretexts.org It has become a cornerstone of modern pharmaceutical synthesis for constructing arylamine moieties.
C-O and C-S Coupling: Analogous to C-N coupling, methods for forming C-O (ether) and C-S (thioether) bonds have been developed. These reactions typically employ palladium or nickel catalysts to couple the aryl bromide with alcohols, phenols, or thiols. mdpi.comchemrxiv.org
The table below summarizes typical conditions for these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | tert-Butyl 5-alkyl/aryl-indoline-1-carboxylate |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | tert-Butyl 5-(alkynyl)indoline-1-carboxylate |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP or XantPhos | NaOt-Bu, Cs₂CO₃ | tert-Butyl 5-(amino)indoline-1-carboxylate |
| C-O Coupling | R-OH | Pd(OAc)₂ or Ni catalyst | K₃PO₄, Cs₂CO₃ | tert-Butyl 5-(alkoxy/aryloxy)indoline-1-carboxylate |
| C-S Coupling | R-SH or surrogate | Pd(OAc)₂ / XantPhos | K₃PO₄ | tert-Butyl 5-(alkyl/arylthio)indoline-1-carboxylate |
Reactions Involving the tert-Butyl Carboxylate (Boc) Protecting Group
The N-Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.
The standard method for removing the Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is most commonly employed. rsc.org The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com This process results in an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free secondary amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).
Alternative, milder methods have also been developed for substrates sensitive to strong acids. These include the use of Lewis acids or catalytic systems. nih.gov
| Reagent(s) | Solvent | Temperature | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5-Bromoindoline (B135996) TFA salt |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | 5-Bromoindoline HCl salt |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 5-Bromoindoline |
| Tris(4-bromophenyl)amminium radical cation / Et₃SiH | Dichloromethane (DCM) | Room Temperature | 5-Bromoindoline |
Following the removal of the Boc group, the resulting 5-bromoindoline possesses a nucleophilic secondary amine that can readily participate in a variety of bond-forming reactions. This allows for the introduction of diverse functional groups at the N1 position.
N-Alkylation: The indoline nitrogen can be alkylated using alkyl halides or via reductive amination. A common method involves deprotonating the amine with a suitable base (e.g., sodium hydride) to form the more nucleophilic amide anion, which is then treated with an alkyl halide in an SN2 reaction. youtube.com Iron-catalyzed borrowing hydrogen methodology also allows for the direct N-alkylation using alcohols. nih.gov
N-Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC) to form amides. guidechem.comresearchgate.net This is a robust and high-yielding transformation.
| Reaction Type | Reagent(s) | Base | Expected Product |
| N-Alkylation | R-X (e.g., Benzyl bromide) | NaH, K₂CO₃ | 1-Alkyl-5-bromoindoline |
| N-Acylation | RCOCl or (RCO)₂O | Pyridine, Et₃N | 1-Acyl-5-bromoindoline |
| N-Arylation | Ar-X (Buchwald-Hartwig) | Pd₂(dba)₃ / Ligand, NaOt-Bu | 1-Aryl-5-bromoindoline |
Reactions at Other Positions of the Indoline Ring System
While the C5-bromo and N1-Boc positions are the most common sites for reaction, functionalization at other positions of the indoline ring is also possible, enabling access to more complex substitution patterns. The directing capability of the N-Boc group plays a crucial role in activating specific C-H bonds.
Research has shown that the N-Boc group on an indoline ring system acts as a powerful directed metalation group (DMG) for C-H activation at the C7 position. orgsyn.org Treatment of tert-butyl indoline-1-carboxylate with a strong organolithium base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), results in selective deprotonation at the C7 position to form a lithiated intermediate. This contrasts with the C2-selective lithiation observed for N-Boc-indole. orgsyn.org
This C7-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles, allowing for the regioselective introduction of substituents at the position ortho to the nitrogen atom. This strategy provides a reliable method for synthesizing 7-substituted indoline derivatives.
| Electrophile | Reagent | Resulting Functional Group at C7 |
| Aldehyde/Ketone | RCHO / R₂CO | Hydroxyalkyl |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
| Alkyl Halide | R-X | Alkyl |
| Disulfide | RSSR | Thioether |
| Silyl Halide | R₃SiCl | Silyl |
| Iodine | I₂ | Iodo |
Functionalization of the Pyrrolidine (B122466) Ring (C2, C3)
The N-Boc group significantly influences the reactivity of the pyrrolidine ring, primarily by enabling the regioselective functionalization at the C2 position through deprotonation.
Directed α-Lithiation and Electrophilic Trapping
The most prominent strategy for functionalizing the C2 position of N-Boc protected indolines is directed lithiation. The carbamate (B1207046) group of the Boc moiety acts as an efficient directed metalation group, facilitating the abstraction of the proton at the adjacent C2 position by a strong base. This reaction generates a transient 2-lithioindoline species, which can then be trapped by a variety of electrophiles to introduce new substituents.
Commonly, organolithium bases such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to -30 °C) are used to effect the deprotonation. nih.govacs.org The resulting nucleophilic C2-anion readily reacts with a range of electrophilic reagents. nih.govsigmaaldrich.com This methodology provides a powerful route to C2-alkylated, -silylated, and -acylated indoline derivatives. Functionalization at the C3 position is less direct and typically requires multi-step sequences or alternative synthetic strategies.
| Electrophile | Reagent Example | C2-Substituted Product |
| Aldehyde/Ketone | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)indoline |
| Alkyl Halide | Iodomethane | 2-Methylindoline |
| Silyl Halide | Trimethylsilyl chloride | 2-(Trimethylsilyl)indoline |
| Acyl Halide | Acetyl chloride | 2-Acetylindoline |
| Carbon Dioxide | CO₂ | Indoline-2-carboxylic acid |
Functionalization of the Benzene Ring (C4, C6, C7)
The benzene portion of this compound offers two main avenues for functionalization: transition-metal-catalyzed cross-coupling at the C5-bromo position and directed C-H activation at the C7 position.
Palladium-Catalyzed Cross-Coupling at C5
The bromine atom at the C5 position serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling : This reaction couples the C5 position with a variety of organoboron reagents (boronic acids or esters) to form biaryl structures or introduce alkyl and vinyl groups. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base. youtube.com Carbonylative Suzuki couplings are also possible, introducing a ketone linkage. acs.org
Buchwald-Hartwig Amination : This method enables the synthesis of C-N bonds by coupling the C5-bromo position with primary or secondary amines, amides, or carbamates. wikipedia.orgacsgcipr.org The process requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. youtube.com This reaction is fundamental for introducing nitrogen-based functional groups and constructing more complex heterocyclic systems. libretexts.org
Heck Reaction : The Heck reaction facilitates the formation of a new C-C bond by coupling the C5-bromo position with an alkene, yielding a 5-vinylindoline derivative. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium source and typically requires a base. beilstein-journals.org
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Arylboronic acid | C-C | 5-Arylindoline |
| Buchwald-Hartwig | Aniline | C-N | 5-(Phenylamino)indoline |
| Heck | Styrene | C-C | 5-Styrylindoline |
C-H Functionalization at C7
In addition to reactions at the C5-Br position, the N-Boc group can direct the functionalization of the C7 position. Similar to its effect on the C2 position, the Boc group can direct lithiation to the adjacent C7 position on the benzene ring. acs.org Treatment with a strong base like s-BuLi or t-BuLi can selectively deprotonate the C7-H bond. The resulting C7-lithiated intermediate can be trapped with various electrophiles, enabling the introduction of substituents at this position. Functionalization at the C4 and C6 positions is more challenging and generally requires the installation of other specific directing groups. researchgate.net
Oxidation and Reduction Transformations
Oxidation
The most significant oxidative transformation for the indoline core is dehydrogenation (aromatization) to the corresponding indole (B1671886). This reaction converts this compound into tert-butyl 5-bromoindole-1-carboxylate. This transformation is synthetically valuable as it provides access to the widely important indole scaffold from the saturated indoline precursor. Various catalytic systems have been developed to achieve this aromatization under aerobic conditions, avoiding the use of stoichiometric and harsh oxidants. researchgate.net
| Catalyst System | Oxidant | Conditions |
| N-Hydroxyphthalimide (NHPI) / Co(OAc)₂ | O₂ or Air | Acetonitrile, Heat |
| Pd/C | O₂ | Toluene, Heat |
| Cytochrome P450 Enzymes | O₂ | Biological Conditions |
Catalytic methods often involve species like N-hydroxyphthalimide (NHPI), sometimes in conjunction with a metal co-catalyst, under an atmosphere of air or oxygen. researchgate.net In biological systems, cytochrome P450 enzymes have also been shown to catalyze this novel "aromatase" process. nih.gov
Reduction
The indoline scaffold is already a reduced form of the indole ring and is generally stable to further reduction under typical conditions. However, specific transformations can be considered. The most probable reductive pathway for this compound is the hydrogenolysis of the carbon-bromine bond. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent), can selectively remove the bromine atom to yield tert-butyl indoline-1-carboxylate. This dehalogenation is a common transformation for aryl halides.
Tert Butyl 5 Bromoindoline 1 Carboxylate As a Building Block in Complex Molecule Synthesis
Construction of Advanced Indoline (B122111) and Indole (B1671886) Architectures
The strategic placement of the bromo and Boc groups on the indoline scaffold of tert-butyl 5-bromoindoline-1-carboxylate allows for its elaboration into a variety of complex indoline and indole architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. The Boc protecting group provides stability to the indoline nitrogen during these transformations and can be readily removed under acidic conditions to allow for further functionalization.
Synthesis of Polycyclic and Fused Heterocycles
The construction of polycyclic and fused heterocyclic systems containing an indoline or indole motif is a significant area of research due to the prevalence of these structures in biologically active natural products and pharmaceuticals. This compound is a key starting material in palladium-catalyzed domino reactions for the synthesis of such complex frameworks. For instance, intramolecular Heck reactions of derivatives of this compound can lead to the formation of intricate polycyclic indolinyl compounds. nih.govrsc.org
One notable application involves a photo-induced reductive Heck cyclization of indole derivatives, which can be accessed from this compound. This metal- and photocatalyst-free approach utilizes UVA/blue LED irradiation to activate a C-Cl bond for subsequent cyclization, yielding polycyclic indoline structures. nih.gov This method has been successfully applied to the synthesis of complex polycyclic compounds and the functionalization of natural product analogues. nih.gov
Furthermore, palladium-catalyzed intramolecular cyclization of N-vinyl and N-allyl-2-haloanilines, which can be prepared from precursors like this compound, provides a route to various substituted indoles. rsc.orgresearchgate.netmdpi.com These reactions often proceed with high efficiency and can be used to generate libraries of diverse indole-based polycycles. The choice of catalyst and reaction conditions can influence the regioselectivity of these cyclizations, leading to a range of fused heterocyclic systems. nih.govbenthamopen.com
Asymmetric Synthesis Applications
The development of enantioselective synthetic methods is crucial for the preparation of chiral molecules with specific biological activities. While direct asymmetric applications of this compound are not extensively documented in readily available literature, its derivatives can be employed in asymmetric transformations to generate chiral indoline and indole structures.
For example, olefins derived from this compound can be subjected to asymmetric hydrogenation. nih.govresearchgate.netresearchgate.netnih.gov This powerful technique utilizes chiral transition metal catalysts, such as those based on iridium or rhodium, to introduce hydrogen across a double bond with high enantioselectivity, thereby creating one or more stereocenters. The resulting chiral indolines can then be used as building blocks for the synthesis of enantiomerically pure target molecules.
Precursor to Bioactive Indoline and Indole Derivatives
The indoline and indole scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of compounds with a wide range of biological activities. This compound serves as a crucial starting material for the synthesis of numerous bioactive derivatives, allowing for systematic structural modifications to optimize pharmacological properties.
Rational Design of Derivatives for Specific Biological Targets
The principles of rational drug design are often applied to modify the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The functional handles present in this compound make it an ideal platform for such targeted synthetic efforts.
One area of focus has been the development of tyrosine kinase inhibitors . tdl.org By utilizing palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl groups can be introduced at the 5-position of the indoline ring. This allows for the exploration of structure-activity relationships (SAR) and the design of potent and selective inhibitors of specific tyrosine kinases, which are important targets in cancer therapy.
Another significant application is in the synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) . benthamopen.comtdl.orgresearchgate.netbiorxiv.orgnih.gov The indoline core can be functionalized to interact with the serotonin transporter (SERT). The bromine atom allows for the introduction of pharmacophoric elements known to be important for SERT binding through reactions like the Suzuki or Buchwald-Hartwig couplings. The Boc group can be removed to allow for further modification of the nitrogen atom, which is often a key interaction point with the transporter. This systematic approach enables the fine-tuning of the molecule's affinity and selectivity for SERT.
Role in the Synthesis of Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues allows for the exploration of SAR, the improvement of biological activity, and the simplification of complex structures. This compound has been utilized in the synthesis of analogues of marine alkaloids, a class of natural products known for their diverse and potent biological activities.
For example, this building block is a potential precursor for the synthesis of analogues of dragmacidins . The dragmacidins are a family of bis-indole alkaloids isolated from marine sponges that exhibit a range of biological activities, including anticancer and antiviral properties. The 5-bromoindoline (B135996) core can be elaborated through various coupling and cyclization strategies to construct the complex polycyclic framework of these natural products. By modifying the substituents introduced at the 5-position, a library of dragmacidin analogues can be generated to probe the structural requirements for their biological activity.
Similarly, the synthesis of analogues of phakellins , another class of marine alkaloids with a complex polycyclic structure, can be envisioned starting from this compound. The bromo-functionalized indoline core provides a key anchor point for the construction of the fused ring systems characteristic of the phakellin family.
The ability to readily modify the indoline scaffold of this compound makes it a valuable tool for the generation of diverse natural product analogues, facilitating the discovery of new compounds with improved therapeutic potential.
Advanced Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of tert-Butyl 5-bromoindoline-1-carboxylate in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: Proton NMR confirms the number of distinct proton environments, their integration, and their connectivity through spin-spin coupling. Published data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows a consistent pattern of signals corresponding to the aromatic and aliphatic protons of the indoline (B122111) ring system and the tert-butyl protecting group. nih.govnih.gov The methylene (B1212753) protons of the indoline ring appear as two distinct triplets, a result of coupling to their adjacent methylene neighbors. nih.gov The protons on the aromatic ring are observed as a multiplet in the downfield region, while the nine equivalent protons of the tert-butyl group give a sharp singlet in the upfield region. nih.govnih.gov
Interactive Data Table: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.89 – 7.10 | m | - | 3H | Ar-H |
| 3.97 | t | 8.7 | 2H | N-CH₂- |
| 3.07 | t | 8.7 | 2H | Ar-C-CH₂- |
| 1.55 | s | - | 9H | -C(CH₃)₃ |
Data sourced from a 500 MHz spectrum in CDCl₃. nih.gov
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. While full, unambiguously assigned datasets are not consistently reported across the primary literature, the expected signals can be predicted based on the structure. These would include distinct signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the two aliphatic methylene carbons of the indoline ring, and the six carbons of the aromatic ring, five of which would be CH and one C-Br.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is utilized to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) with electrospray ionization (ESI), are commonly cited for this purpose. nih.govrsc.org
The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak appears as a characteristic doublet ([M]⁺ and [M+2]⁺) of roughly equal intensity. For the molecular formula C₁₃H₁₆BrNO₂, the expected molecular weight is approximately 298.18 g/mol . Therefore, the ESI-MS spectrum would be expected to show isotopic peaks at m/z corresponding to [C₁₃H₁₆⁷⁹BrNO₂ + H]⁺ and [C₁₃H₁₆⁸¹BrNO₂ + H]⁺.
While detailed fragmentation patterns are not extensively published, common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), and the subsequent loss of carbon dioxide (44 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum for this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the carbamate (B1207046) functional group. This peak is typically observed in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching of the carbamate, and various aromatic C-C bending vibrations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. This compound is reported as a white crystalline solid with a melting point in the range of 102.7–103.9 °C. rsc.org This physical characteristic suggests a well-ordered crystal lattice suitable for single-crystal X-ray diffraction analysis. However, despite its crystalline nature, a full crystallographic structure determination for this compound has not been deposited in publicly accessible crystallographic databases or published in the surveyed academic literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene (B151609) ring. While specific studies detailing the UV-Vis absorption properties, such as the wavelength of maximum absorbance (λmax) and molar absorptivity, are mentioned in research contexts involving the compound, the explicit data has not been published in the available literature. rug.nl
Photoemission Spectroscopy (Valence Band and XPS)
X-ray Photoelectron Spectroscopy (XPS) and other photoemission techniques are powerful surface analysis tools that provide information about elemental composition and the chemical state of those elements. For an organic molecule like this compound, XPS could provide detailed information on the binding energies of the C 1s, O 1s, N 1s, and Br 3d core levels. This data can reveal subtle differences in the electronic environment of atoms, for example, distinguishing the carbonyl carbon from other carbon atoms in the molecule. At present, there are no published academic studies reporting the use of photoemission spectroscopy to characterize this particular compound.
Patent Landscape and Commercial Research Significance
Analysis of Patent Filings Related to tert-Butyl 5-bromoindoline-1-carboxylate
An examination of the patent literature reveals the strategic importance of this compound as a versatile intermediate in the synthesis of a variety of biologically active compounds. While patents may not always explicitly claim this specific molecule, its crucial role is evident in the detailed synthetic schemes for novel therapeutic agents.
A notable area of application is in the development of antiviral drugs. For instance, patent EP3630724B1 , assigned to Janssen Pharmaceuticals , describes substituted indoline (B122111) derivatives as potent inhibitors of dengue viral replication. googleapis.com The core indoline structure is a key feature of the disclosed compounds, and the synthesis of such derivatives often relies on precursors like this compound to introduce necessary chemical diversity and functionality.
Furthermore, the patent landscape suggests the compound's utility extends to the treatment of autoimmune diseases. Patent EP3995495A1 discloses selectively substituted quinoline (B57606) compounds as inhibitors of Toll-like receptors 7 and 8, which are implicated in conditions like systemic lupus erythematosus (SLE) and lupus nephritis. The synthesis of these complex quinoline structures can involve intermediates derived from indoline scaffolds, highlighting a potential application for this compound.
Research into novel anticancer agents also features compounds with structural similarities. The synthesis of 1-benzyl-5-bromoindolin-2-ones, which have shown inhibitory activities toward breast and lung cancer cell lines, underscores the importance of the bromoindoline core in medicinal chemistry. While not directly citing the tert-butyl protected variant, these studies point to the broader value of this class of intermediates in oncology research.
The following interactive table summarizes key patent filings where this compound or closely related structures are implicated as important intermediates.
| Patent Number | Title | Assignee(s) | Therapeutic Area Indicated |
| EP3630724B1 | Substituted indoline derivatives as dengue viral replication inhibitors | Janssen Pharmaceuticals, Inc. | Antiviral (Dengue Fever) |
| EP3995495A1 | Selectively substituted quinoline compounds | Eisai R&D Management Co., Ltd. | Autoimmune Diseases (e.g., Lupus) |
| WO2020055976A1 | Thienotriazolodiazepine derivatives as bromodomain inhibitors for treating cancer | Genentech, Inc., F. Hoffmann-La Roche AG | Oncology |
Industrial Applications and Research & Development by Pharmaceutical and Chemical Companies
The commercial significance of this compound is underscored by its availability from numerous chemical suppliers, indicating a steady demand from the research and development sectors of the pharmaceutical and chemical industries. Companies specializing in the production of fine chemicals and building blocks for drug discovery are key players in its supply chain.
Janssen Pharmaceuticals , a subsidiary of Johnson & Johnson, stands out as a key innovator in leveraging indoline-based scaffolds for antiviral drug discovery, as evidenced by their patent on dengue virus inhibitors. Their research highlights the industrial relevance of this compound as a starting material for synthesizing novel drug candidates.
The work of Eisai R&D Management Co., Ltd. in the field of autoimmune diseases further illustrates the compound's value. Their development of quinoline-based TLR7/8 inhibitors points to the adaptability of indoline-derived intermediates in creating structurally diverse molecules targeting a range of therapeutic areas.
In the oncology space, companies like Genentech and F. Hoffmann-La Roche AG are actively patenting new cancer therapies. Their research into bromodomain inhibitors, as seen in patent WO2020055976A1, involves complex heterocyclic structures where intermediates like this compound could play a crucial role in the synthetic pathway. mdpi.com
The broader research community also contributes to the understanding and application of this compound. Academic and institutional research, such as the work on anticancer 1-benzyl-5-bromoindolin-2-ones, provides a foundation for further industrial development and commercialization.
The following interactive table lists companies and research areas associated with the use of this compound and related structures.
| Company/Institution | Research Area | Relevance of this compound |
| Janssen Pharmaceuticals, Inc. | Antiviral Drug Discovery (Dengue) | Key precursor for the synthesis of substituted indoline derivatives with viral replication inhibitory activity. googleapis.com |
| Eisai R&D Management Co., Ltd. | Autoimmune Disease Therapeutics | Potential intermediate in the synthesis of complex quinoline compounds targeting Toll-like receptors. |
| Genentech, Inc. / F. Hoffmann-La Roche AG | Oncology / Cancer Research | Building block for the creation of novel heterocyclic compounds, such as bromodomain inhibitors. mdpi.com |
| Various Chemical Suppliers | Fine Chemical Manufacturing | Commercially produced and supplied as a key intermediate for pharmaceutical and chemical research and development. |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Current synthetic protocols for tert-butyl 5-bromoindoline-1-carboxylate and its parent compound, 5-bromoindoline (B135996), often rely on traditional methods that can be resource-intensive. The future necessitates a shift towards greener and more efficient synthetic strategies. Recent progress in the broader synthesis of indole (B1671886) derivatives points towards several promising avenues. researchgate.neteurekaselect.com
Key areas for development include:
Electrochemical Synthesis: Recent studies have demonstrated the feasibility of electrochemical methods for preparing bromoindolines. rsc.org For instance, an electrochemical approach has been used to synthesize this compound, highlighting a move towards minimizing reagent waste and avoiding harsh coupling agents. rsc.org Further optimization of this technique could significantly improve yields and sustainability.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. Applying flow chemistry to the bromination and Boc-protection steps could lead to higher throughput and more consistent product quality.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various indole derivatives. researchgate.neteurekaselect.com Their application to the synthesis of this compound could provide more efficient and environmentally benign alternatives to conventional heating.
Nanocatalysis: The use of nanocatalysts and magnetic nanoparticles in synthesizing indole scaffolds is a burgeoning field. researchgate.netresearchgate.net These catalysts offer high surface area, enhanced reactivity, and easy recovery and reusability, aligning perfectly with the principles of green chemistry. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Indole Derivatives
| Methodology | Potential Advantages for Synthesis | Relevant Findings |
|---|---|---|
| Electrochemical Synthesis | Reduced reagent waste, mild conditions | Feasibility shown for this compound synthesis. rsc.org |
| Flow Chemistry | High scalability, improved safety and control | Standard in modern process chemistry; applicable for multi-step syntheses. |
| Microwave/Ultrasound | Rapid reaction times, improved yields | Widely used for heterocyclic synthesis to improve efficiency. researchgate.neteurekaselect.com |
| Nanocatalysis | High efficiency, catalyst reusability, green | Magnetic nanoparticles are effective for various indole syntheses. researchgate.net |
Exploration of New Chemical Transformations for Advanced Derivatization
The bromine atom at the 5-position and the Boc-protected nitrogen are key functional handles for derivatization. While established cross-coupling reactions like Suzuki, Sonogashira, and Miyaura borylation have been effectively utilized, future research will focus on exploring more advanced and novel chemical transformations. nih.govnih.gov
Emerging opportunities include:
C-H Activation: Direct functionalization of the indoline (B122111) core's C-H bonds represents a highly atom-economical approach to creating complex derivatives. Developing selective C-H activation protocols would bypass the need for pre-functionalized starting materials and open new avenues for diversification.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology could be applied to generate radical intermediates from the bromoindoline scaffold, enabling novel coupling reactions that are challenging with traditional methods.
Asymmetric Synthesis: For derivatives intended as chiral drugs, developing asymmetric syntheses is crucial. This could involve chiral catalysts for coupling reactions or asymmetric modifications of the indoline ring itself to introduce stereocenters with high enantiomeric purity.
Application in New Therapeutic Areas Beyond Current Focus
Derivatives of this compound have been investigated as intermediates for agents targeting neurodegenerative diseases, cancer, cardiovascular conditions, and bacterial infections. nih.govnih.govgoogleapis.comgoogle.com However, the broader indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov
Future therapeutic applications to be explored:
Antiviral Agents: The indole nucleus is a core component of many compounds with antiviral activity. scilit.net New derivatives could be screened against a range of viruses to identify novel therapeutic leads.
Central Nervous System (CNS) Disorders: Beyond neurodegeneration, indole derivatives have shown promise as antipsychotic and anti-migraine agents. researchgate.neteurekaselect.com The lipophilicity and structural rigidity of the indoline core can be fine-tuned to optimize blood-brain barrier penetration for CNS targets.
Metabolic Diseases: Indole-containing compounds have been explored for their anti-diabetic properties. Systematic derivatization and screening could uncover potent modulators of metabolic pathways.
Inflammatory Diseases: As ligands for receptors like the aryl hydrocarbon receptor (AhR), certain indole derivatives can modulate inflammatory responses, presenting opportunities in treating conditions like cystic fibrosis or inflammatory bowel disease. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a cornerstone of modern drug discovery. While physicochemical properties of related compounds have been calculated, a dedicated computational approach to designing novel ligands from this compound is a significant future opportunity. ambeed.comambeed.com
Key integrated strategies include:
Structure-Based Drug Design (SBDD): Using crystal structures of target proteins, computational docking can predict the binding modes of virtual libraries of indoline derivatives. This allows for the rational design of compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR studies can guide the design of new derivatives with improved therapeutic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand binding kinetics and the conformational changes that influence efficacy.
Expanding Catalytic Applications with New Catalyst Systems
The synthesis and derivatization of this compound heavily rely on catalysis, particularly with palladium-based systems. nih.gov Future research should aim to expand the catalytic toolbox to include more sustainable, cost-effective, and versatile systems.
Promising new catalyst systems:
Earth-Abundant Metal Catalysts: Exploring catalysts based on iron, copper, or nickel as alternatives to precious metals like palladium can reduce costs and environmental impact.
Biocatalysis: Employing enzymes for specific chemical transformations can offer unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.
Dual-Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable novel and previously inaccessible chemical transformations, leading to highly complex and unique molecular architectures.
Nanotechnology and Drug Delivery Applications for Indole Derivatives
The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility or lack of target specificity. Nanotechnology offers powerful solutions to overcome these hurdles. nih.gov Indole derivatives, in general, are being actively explored in nanoformulations to enhance their anticancer and anti-inflammatory activities. nih.govnih.gov
Future opportunities in this domain include:
Niosomes and Liposomes: Encapsulating active pharmaceutical ingredients derived from this compound within vesicular systems like niosomes can improve their bioavailability and stability. jchr.org
Targeted Nanoparticles: Functionalizing nanoparticles with ligands that bind to specific cell surface receptors can ensure that the drug is delivered preferentially to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects.
"Green Nanomedicine": The convergence of nanotechnology and green chemistry aims to produce drug delivery systems that are both effective and environmentally sustainable. researchgate.neteurekaselect.com Derivatives of this compound could be incorporated into these next-generation delivery platforms.
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 5-bromoindoline-1-carboxylate?
The compound is typically synthesized via a multi-step procedure involving bromination and carboxylation. A representative method includes:
Bromination : Reacting indoline derivatives with bromine or brominating agents (e.g., NBS) under controlled conditions.
Protection : Introducing the tert-butyl carbamate group using Boc anhydride in the presence of a base (e.g., DMAP or TEA).
Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Q. Key Conditions :
| Step | Reagents/Solvents | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, DMF | 0°C → RT | ~70% |
| Protection | Boc₂O, TEA, THF | RT | 85-90% |
Reaction progress is monitored by TLC, and intermediates are characterized by -NMR and LC-MS .
Q. What safety precautions are essential when handling this compound?
While no acute hazards are reported, standard laboratory safety protocols apply:
Q. How is the compound characterized post-synthesis?
Routine characterization includes:
- Spectroscopy : -NMR (δ 1.4 ppm for tert-butyl group), -NMR, and LC-MS for molecular ion confirmation.
- Elemental Analysis : C, H, N content to verify purity.
- Chromatography : HPLC or GC to assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?
Methodology :
Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/EtOAc).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .
Analysis : WinGX/ORTEP for visualizing anisotropic displacement parameters and hydrogen-bonding networks .
Key Insight : The tert-butyl group’s axial/equatorial conformation can be confirmed, resolving steric vs. electronic stabilization effects .
Q. What strategies address regioselectivity challenges in further functionalizing the indoline core?
Experimental Design :
- Directing Groups : Utilize the bromine atom at the 5-position as a directing group for cross-coupling (e.g., Suzuki-Miyaura).
- Protection/Deprotection : Temporarily mask the carbamate group to avoid side reactions.
- Computational Screening : DFT calculations (B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals .
Q. How do solvent and temperature affect the stability of this compound?
Stability Studies :
- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C under nitrogen.
- Hydrolytic Stability : Monitor by -NMR in D₂O/CD₃CN (1:1); half-life >24 hrs at pH 7.
- Light Sensitivity : Store in amber vials to prevent photodegradation .
Q. Can computational modeling predict the compound’s reactivity in catalytic systems?
Approach :
DFT Calculations : Optimize geometry using Gaussian09 with implicit solvent models (e.g., SMD).
Transition State Analysis : Identify activation barriers for nucleophilic substitution at the bromine site.
MD Simulations : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency .
Q. How does hydrogen bonding influence the solid-state packing of this compound?
Analysis :
Q. Data Contradictions and Resolution :
- Safety Data : While some SDSs report "no known hazards" , others emphasize standard precautions. Resolution : Assume conservatively reactive behavior due to bromine and labile Boc groups.
- Conformational Stability : DFT predicts axial tert-butyl preference, but crystallography may show equatorial positioning due to solvent interactions. Resolution : Validate with low-temperature NMR and X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
